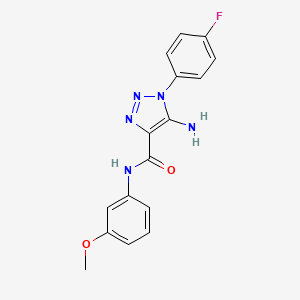

5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2/c1-24-13-4-2-3-11(9-13)19-16(23)14-15(18)22(21-20-14)12-7-5-10(17)6-8-12/h2-9H,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJIJQJCOWHTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of the Fluorophenyl and Methoxyphenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antiparasitic Activity

One of the most promising applications of 5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its potential as an antiparasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Chagas Disease Treatment

A study highlighted the optimization of triazole derivatives for their efficacy against T. cruzi. The compound demonstrated significant suppression of parasite burden in mouse models with an effective concentration (pEC50) greater than 6. Notably, the compound exhibited improved aqueous solubility and metabolic stability, which are crucial for oral bioavailability .

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly as a polo-like kinase 1 (Plk1) inhibitor. Plk1 is a mitotic regulator that is often overexpressed in various cancers.

Case Study: Polo-like Kinase Inhibition

Recent research identified small-molecule inhibitors targeting the polo-box domain of Plk1. These inhibitors showed selective anticancer activity without significant off-target effects, suggesting that derivatives of triazoles like 5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide could be developed into effective cancer therapeutics .

Synthesis of Energetic Materials

Another innovative application involves the synthesis of nitrogen-rich energetic materials using derivatives of triazoles. The structural characteristics of these compounds allow them to be utilized in developing new energetic salts.

Case Study: Energetic Salts

Research has shown that derivatives such as 5-amino-1H-1,2,4-triazole-3-carbohydrazide can form stable energetic salts with desirable properties such as high thermal stability and low sensitivity to impact. These salts have potential applications in military and aerospace sectors due to their favorable detonation characteristics .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have been extensively studied. The ability to inhibit bacterial growth makes these compounds suitable candidates for developing new antibiotics.

Case Study: Antimicrobial Screening

In vitro studies have demonstrated that triazole derivatives exhibit significant antibacterial activity against various strains, including resistant strains. This highlights their potential as lead compounds for antibiotic development .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the efficacy and safety profiles of new drugs derived from triazoles.

Data Table: SAR Analysis

| Compound Structure | Activity | Comments |

|---|---|---|

| 5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | High | Effective against T. cruzi |

| 5-amino-1H-1,2,4-triazole-3-carbohydrazide | Moderate | Used in energetic materials |

| Diaryl 5-amino-1,2,4-oxadiazoles | High | Potent tubulin inhibitors |

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-carboxamide derivatives exhibit structural and functional diversity depending on substituent patterns. Below is a detailed comparison of the target compound with structurally and pharmacologically related analogs:

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives

Key Observations :

Substituent Effects on Activity: Target Compound: The 3-methoxyphenyl group at the N-position enhances lipophilicity compared to analogs with 4-substituted aryl groups (e.g., 4-fluorophenyl in ). This may influence membrane permeability and target binding . Anticancer Activity: The compound 5-Amino-N-(2,4-Dimethoxyphenyl)-1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxamide (GP = -27.30% in SNB-75 cells) highlights the importance of multiple methoxy groups for enhanced antiproliferative effects .

Enzyme Inhibition :

- The 1-(carbamoylmethyl) derivative (IC₅₀ = 32 μM) inhibits LexA self-cleavage, a key step in bacterial SOS response activation, by mimicking β-turn structures critical for LexA’s catalytic activity . The target compound’s 4-fluorophenyl group may alter binding specificity compared to this scaffold.

In contrast, smaller aryl groups (e.g., 4-fluorophenyl) retain adaptability for binding .

Pharmacological and Mechanistic Insights

- Anticancer Potential: Triazole-carboxamides with electron-withdrawing substituents (e.g., fluorine, methoxy) exhibit improved activity against cancer cells by modulating kinase pathways or inducing apoptosis .

- Antimicrobial Applications: The 5-amino-1-(carbamoylmethyl) scaffold disrupts bacterial SOS response, reducing antibiotic resistance evolution .

Biological Activity

5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure

The compound features a triazole ring, which is known for its versatility in medicinal chemistry. The presence of both fluorine and methoxy substituents on the phenyl rings is significant for its biological activity.

Research indicates that 5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits several mechanisms of action:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. The fluorine substitution appears to enhance binding affinity to tubulin .

- Antiparasitic Activity : This compound has been evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. It demonstrated significant suppression of parasite burden in infected VERO cells and showed improved oral bioavailability and metabolic stability compared to existing treatments .

Anticancer Activity

A study focusing on related triazole compounds indicated that modifications at the para position (like fluorine) can significantly enhance anticancer properties. The compound exhibited submicromolar activity (pEC50 > 6) against various cancer cell lines .

Antiparasitic Activity

The compound was part of a series identified through high-content screening against T. cruzi. It showed promising results with a significant reduction in parasite load in mouse models, suggesting its potential as a therapeutic agent for Chagas disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components:

| Substituent | Effect on Activity |

|---|---|

| Fluorine at para position | Increases affinity for tubulin and enhances anticancer effects |

| Methoxy group | Improves solubility and metabolic stability |

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that the compound inhibited cancer cell proliferation effectively. The presence of the fluorine atom was crucial for enhancing the interaction with the target proteins involved in cell division.

Case Study 2: Chagas Disease Treatment

In vivo studies on mice infected with T. cruzi revealed that treatment with this compound resulted in a marked decrease in parasitic load compared to control groups. This highlights its potential as an alternative treatment option for Chagas disease, especially given the limitations of current therapies like benznidazole and nifurtimox .

Q & A

Q. What are the established synthetic routes for 5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and what are their yield optimization challenges?

The synthesis typically involves a multi-step process:

Condensation : Reacting 4-fluoroaniline with 3-methoxyphenyl isocyanide to form a carboximidoyl chloride intermediate.

Cyclization : Treatment with sodium azide to generate the triazole core .

Key challenges include:

- Low yield due to competing side reactions (e.g., incomplete cyclization).

- Solubility issues in polar solvents, requiring dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as reaction media.

Optimization strategies: Adjust stoichiometry (e.g., 1.2:1 molar ratio of sodium azide to intermediate) and use catalytic copper(I) iodide to enhance cyclization efficiency .

Q. How can researchers confirm the primary biochemical targets of this compound (e.g., COX-2 vs. HDACs)?

Use a tiered experimental approach:

Enzyme inhibition assays : Measure IC₅₀ values against recombinant COX-2 and HDAC isoforms (e.g., HDAC1/6) using fluorogenic substrates.

Molecular docking : Validate binding affinity via computational modeling (e.g., AutoDock Vina) with crystallographic structures of COX-2 (PDB: 5KIR) and HDAC2 (PDB: 6G3O) .

Cellular validation : Assess downstream effects (e.g., prostaglandin E₂ reduction for COX-2; histone H3 acetylation for HDACs) in cancer cell lines.

Q. What in vitro assays are recommended for evaluating its anti-inflammatory and anticancer activity?

- Anti-inflammatory :

- COX-2 inhibition : Use a colorimetric COX Inhibitor Screening Kit (Cayman Chemical).

- NF-κB luciferase reporter assay in LPS-stimulated macrophages .

- Anticancer :

- MTT assay for IC₅₀ determination in HeLa or MCF-7 cells.

- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .

Advanced Research Questions

Q. How can contradictory data on target specificity (e.g., dual COX-2/HDAC inhibition) be resolved?

Address conflicting results using:

Orthogonal assays : Compare biochemical inhibition (e.g., HDAC activity via Western blot for acetylated histones) with genetic knockouts (siRNA-mediated HDAC silencing).

Isoform selectivity profiling : Test against HDAC1-11 isoforms to rule off-target effects.

Kinetic studies : Determine binding mode (competitive vs. non-competitive) via Lineweaver-Burk plots for COX-2 .

Q. What strategies mitigate the compound’s low aqueous solubility in in vivo studies?

- Formulation : Use PEGylated liposomes or β-cyclodextrin inclusion complexes to enhance bioavailability.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked phosphate) at the carboxamide moiety for improved solubility .

- Pharmacokinetic profiling : Monitor plasma concentration via LC-MS/MS after intravenous vs. oral administration in rodent models.

Q. How can computational methods optimize reaction conditions for derivative synthesis?

Leverage tools like:

Q. What structural modifications enhance selectivity for HDAC6 over other isoforms?

- Substituent analysis : Replace the 3-methoxyphenyl group with bulkier aryl groups (e.g., 3,4-dimethoxyphenyl) to exploit HDAC6’s larger active site.

- SAR studies : Compare inhibitory activity of derivatives with varying triazole substituents (Table 1).

Table 1 : HDAC6 Selectivity of Derivatives

| Substituent at R¹ | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| 3-Methoxyphenyl | 12.5 | 450 | 36:1 |

| 4-Fluorophenyl | 8.2 | 320 | 39:1 |

| 3,4-Dimethoxyphenyl | 5.7 | 620 | 109:1 |

Q. How do researchers analyze crystallographic data to validate hydrogen bonding interactions critical for stability?

- X-ray powder diffraction (XRPD) : Confirm crystal packing and hydrogen bond networks (e.g., C—H···F and C—H···N interactions).

- Hirshfeld surface analysis : Quantify interaction contributions using CrystalExplorer .

Methodological Considerations

Q. What experimental designs address toxicity discrepancies between in vitro and in vivo models?

Q. How can multi-omics approaches elucidate the compound’s polypharmacology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.